molecular formula C16H18N2O4S2 B5698639 (3-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(3-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5698639
M. Wt: 366.5 g/mol
InChI Key: FYTNRKLQTLNOKN-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone is a complex organic compound with a molecular formula of C17H21N3O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylamine with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-methoxyphenyl-2-thienylsulfonamide. The next step involves the reaction of this intermediate with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl derivative.

    Reduction: Formation of 2-thienylsulfide derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone
  • (4-Methoxy-2-methylphenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone

Uniqueness

(3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone is unique due to the presence of both methoxyphenyl and thienylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-methoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-14-5-2-4-13(12-14)16(19)17-7-9-18(10-8-17)24(20,21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTNRKLQTLNOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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